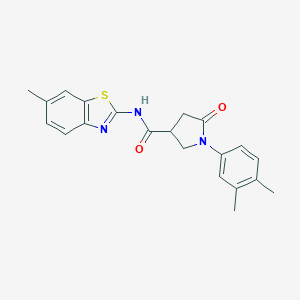
2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound with potential applications in scientific research. It is also known as MPOC or MPOE and is a member of the pyrrolidinecarboxylate family of compounds.
Wirkmechanismus
The mechanism of action of MPOC involves its interaction with enzymes and other biological molecules. It has been shown to bind to the active site of acetylcholinesterase and inhibit its activity. This leads to an increase in the levels of acetylcholine in the brain, which can have beneficial effects on cognitive function.
Biochemical and Physiological Effects:
MPOC has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In addition to its inhibitory effects on acetylcholinesterase, it has also been shown to have antioxidant and anti-inflammatory properties. These properties may make it useful for the treatment of a variety of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MPOC in lab experiments is its relative ease of synthesis. It can be produced in a standard laboratory setting using readily available reagents. Additionally, its inhibitory effects on acetylcholinesterase make it a useful tool for studying the mechanisms of Alzheimer's disease and other neurodegenerative disorders.
One limitation of using MPOC in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines at high concentrations. Additionally, its inhibitory effects on acetylcholinesterase may lead to unwanted side effects in vivo.
Zukünftige Richtungen
There are several potential future directions for the study of MPOC. One area of interest is the development of MPOC-based drugs for the treatment of Alzheimer's disease and other neurodegenerative disorders. Another potential application is the use of MPOC as a tool for studying the mechanisms of other diseases, such as cancer and cardiovascular disease.
In addition, further research is needed to fully understand the biochemical and physiological effects of MPOC and its potential toxicity. This will be important for determining the safety and efficacy of MPOC-based drugs in vivo.
Conclusion:
2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound with potential applications in scientific research. Its inhibitory effects on acetylcholinesterase make it a useful tool for studying the mechanisms of Alzheimer's disease and other neurodegenerative disorders. However, further research is needed to fully understand its biochemical and physiological effects and potential toxicity.
Synthesemethoden
The synthesis of MPOC involves the reaction of 3-methoxyphenylacetic acid with 4-methylphenylhydrazine to form the hydrazone intermediate. This intermediate is then reacted with ethyl pyruvate to produce MPOC. The synthesis process is relatively straightforward and can be carried out in a standard laboratory setting.
Wissenschaftliche Forschungsanwendungen
MPOC has potential applications in scientific research as a tool to study the mechanisms of various biological processes. It has been shown to have inhibitory effects on certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This makes MPOC a potential candidate for the development of drugs for the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
Molekularformel |
C21H21NO5 |
|---|---|
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
[2-(3-methoxyphenyl)-2-oxoethyl] 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H21NO5/c1-14-6-8-17(9-7-14)22-12-16(11-20(22)24)21(25)27-13-19(23)15-4-3-5-18(10-15)26-2/h3-10,16H,11-13H2,1-2H3 |
InChI-Schlüssel |
APBSDAPEDZQVAQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC(=CC=C3)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC(=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 4-(2-furoylamino)benzoate](/img/structure/B271067.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-(benzoylamino)benzoate](/img/structure/B271068.png)



![N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271076.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271077.png)
![N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271078.png)





